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Compound of Interest

Compound Name: (S)-(1-tosylaziridin-2-yl)methanol

Cat. No.: B3108592 Get Quote

Technical Guide: (S)-(1-tosylaziridin-2-
yl)methanol
CAS Number: 167029-54-1

Abstract
(S)-(1-tosylaziridin-2-yl)methanol is a chiral aziridine derivative of significant interest in

synthetic organic chemistry. Its strained three-membered ring, activated by the electron-

withdrawing tosyl group, makes it a versatile building block for the stereoselective synthesis of

various nitrogen-containing compounds, particularly β-amino alcohols. This technical guide

provides a comprehensive overview of its chemical identity, and general synthetic and

characterization methodologies. While specific experimental characterization data for this

compound is not readily available in the public domain, this guide outlines the typical expected

characterization framework and highlights its key chemical transformations.

Chemical Identity and Properties
(S)-(1-tosylaziridin-2-yl)methanol is a white to off-white solid at room temperature. The

presence of a chiral center at the C2 position of the aziridine ring confers it optical activity.
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Property Value Reference

CAS Number 167029-54-1 [1]

Molecular Formula C₁₀H₁₃NO₃S

Molecular Weight 227.28 g/mol [1]

InChI Key
BDBQXGZJGMVTGC-

FTNKSUMCSA-N
[1]

Appearance
White to off-white solid

(expected)

Synthesis
The synthesis of (S)-(1-tosylaziridin-2-yl)methanol typically starts from the corresponding

chiral amino alcohol, (S)-2-amino-1-propanol. The synthesis involves two key steps: N-

tosylation followed by intramolecular cyclization. Two general one-pot procedures have been

described for the synthesis of N-tosyl aziridines from 2-amino alcohols.

Experimental Protocols
Method A: Potassium Carbonate in Acetonitrile

This method is generally suitable for higher substituted amino alcohols.

To a stirred mixture of the (S)-2-amino alcohol (1.0 mmol) and potassium carbonate (4.0

mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room

temperature.

Stir the reaction mixture for 6 hours.

Add toluene (5 mL) and filter off the solid inorganic salts.

Evaporate the solvents under reduced pressure to yield the crude N-tosyl aziridine.

Purify the product by column chromatography on silica gel.

Method B: Potassium Hydroxide in Water/Dichloromethane
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This method is often preferred for less hindered amino alcohols.

To a vigorously stirred mixture of the (S)-2-amino alcohol (1.0 mmol), potassium hydroxide

(2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol)

portionwise at room temperature.

After 30 minutes, add ice and water to the reaction mixture.

Separate the organic layer, wash with water, and dry over magnesium sulfate.

Evaporate the solvent under reduced pressure to obtain the crude product.

Purify the product by column chromatography on silica gel.

Characterization
A comprehensive characterization of (S)-(1-tosylaziridin-2-yl)methanol would involve a

combination of spectroscopic and physical methods to confirm its structure, purity, and

stereochemistry. While specific data for this compound is not available in the searched

literature, the following are the expected analytical techniques and data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aziridine ring protons, the methylene protons of the hydroxymethyl group, the aromatic

protons of the tosyl group, and the methyl group of the tosyl moiety.

¹³C NMR: The carbon NMR spectrum would confirm the presence of all 10 carbon atoms in

their distinct chemical environments.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental

composition and exact mass of the molecule.

Optical Rotation
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The specific rotation of an enantiomerically pure sample would be measured using a

polarimeter to confirm its optical activity and enantiomeric purity. The direction of rotation

(dextrorotatory (+) or levorotatory (-)) is a key physical property.

Reactivity and Applications
The primary reactivity of (S)-(1-tosylaziridin-2-yl)methanol is centered around the

nucleophilic ring-opening of the strained aziridine ring. This reaction proceeds with high

regioselectivity and stereospecificity, making it a valuable transformation in asymmetric

synthesis.

The attack of a nucleophile typically occurs at the less substituted carbon of the aziridine ring

(C3), leading to the formation of chiral β-substituted amino alcohols. This reactivity is the

cornerstone of its utility as a synthetic building block.[1]

Visualizations
Chemical Structure
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Figure 1. Chemical Structure of (S)-(1-tosylaziridin-2-yl)methanol

Figure 1. Chemical Structure of (S)-(1-tosylaziridin-2-yl)methanol
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Figure 2. General Synthetic Workflow
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Figure 3. Nucleophilic Ring-Opening Reactivity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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